Product packaging for 8-Fluoro-2,3-dimethylquinolin-4-amine(Cat. No.:)

8-Fluoro-2,3-dimethylquinolin-4-amine

Cat. No.: B11906782
M. Wt: 190.22 g/mol
InChI Key: BGSQWCOJAHRIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Quinolines and Fluoroquinolines Research

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that have been a subject of extensive research for over a century. The fusion of a benzene (B151609) ring and a pyridine (B92270) ring results in a scaffold that is amenable to a wide range of chemical modifications, leading to a diverse array of biological activities. The introduction of a fluorine atom into the quinoline (B57606) structure gives rise to fluoroquinolones, a significant subgroup that has seen substantial development.

The strategic placement of fluorine can profoundly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Research in the fluoroquinolone domain has traditionally focused on antimicrobial agents, but has expanded to include potential applications in anticancer, antiviral, and antifungal therapies. prepchem.com The development of new fluoroquinolone derivatives is an ongoing area of study, aimed at enhancing potency, broadening the spectrum of activity, and overcoming resistance mechanisms. nih.govresearchgate.net

Significance of the 4-Aminoquinoline (B48711) Scaffold in Chemical Science

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, recognized for its role in a variety of therapeutic agents. uni.lumdpi.com This structural motif is central to a range of compounds with demonstrated biological activities, including antimalarial, anticancer, antiviral, antibacterial, and anti-inflammatory properties. uni.lumdpi.com The versatility of the 4-aminoquinoline core allows for its accumulation in various cellular compartments, which is a key feature for the design of targeted chemotherapeutic agents. uni.lu

The structure-activity relationship (SAR) of 4-aminoquinolines highlights the importance of the quinoline ring itself and the nature of the substituent at the 4-amino position for biological activity. nih.gov Modifications to this scaffold continue to be a fertile ground for the discovery of new chemical entities with potential therapeutic applications. researchgate.netmdpi.com

Overview of Research Trajectories for 8-Fluoro-2,3-dimethylquinolin-4-amine and Related Analogs

While specific research on this compound is not extensively published, the research trajectory can be inferred from studies on its close analogs and precursors. A key intermediate, 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670), has been synthesized from 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate (B1246266). nih.gov This precursor serves as a platform for generating a variety of derivatives.

One notable area of investigation for this chemical family is in agrochemicals. Research has been conducted on a series of fluorinated quinoline analogs derived from 8-fluoro-2,3-dimethylquinolin-4-ol, which were synthesized and evaluated for their antifungal activity. nih.gov In these studies, the hydroxyl group of the precursor was esterified with various substituted benzoic acids to produce a library of compounds.

The bioassay results from these studies indicated that several of the ester analogs of 8-fluoro-2,3-dimethylquinolin-4-ol exhibit significant antifungal properties. For instance, compounds such as 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate and others showed high efficacy against the plant pathogen Sclerotinia sclerotiorum. nih.gov This line of research underscores the potential of the 8-fluoro-2,3-dimethylquinoline core in the development of new antifungal agents. The synthesis of the title compound, this compound, would likely proceed from the 8-fluoro-2,3-dimethylquinolin-4-ol intermediate, for example, via conversion to a 4-chloro derivative followed by amination.

The fungicidal activity of these related compounds suggests that the 8-fluoro-2,3-dimethylquinoline scaffold is a promising area for further investigation in the development of new bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11FN2 B11906782 8-Fluoro-2,3-dimethylquinolin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

8-fluoro-2,3-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11FN2/c1-6-7(2)14-11-8(10(6)13)4-3-5-9(11)12/h3-5H,1-2H3,(H2,13,14)

InChI Key

BGSQWCOJAHRIDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=C1N)C=CC=C2F)C

Origin of Product

United States

Synthetic Methodologies for 8 Fluoro 2,3 Dimethylquinolin 4 Amine and Its Derivatives

Classical and Conventional Synthetic Routes for Substituted Quinolines

A variety of named reactions, developed since the late 19th century, form the classical foundation for quinoline (B57606) synthesis. iipseries.orgnih.govtandfonline.com These methods, while foundational, often require harsh conditions such as high temperatures and the use of strong acids. tandfonline.comnih.gov

The Friedländer synthesis is a widely utilized and straightforward method for producing poly-substituted quinolines. eurekaselect.comresearchgate.net The reaction involves the acid- or base-catalyzed cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound that possesses an α-methylene group. eurekaselect.comalfa-chemistry.comnih.gov The mechanism can proceed through two viable pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base intermediate which then undergoes an intramolecular aldol reaction. alfa-chemistry.comwikipedia.org This versatility has made it a common strategy in organic synthesis. researchgate.net Catalysts used for this reaction range from Brønsted and Lewis acids to iodine. eurekaselect.comwikipedia.org

The Skraup and Doebner-von Miller reactions are among the oldest and most fundamental methods for quinoline synthesis. iipseries.orgtandfonline.com The Skraup synthesis involves reacting an aniline (B41778) with glycerol in the presence of a strong acid, like sulfuric acid, and an oxidizing agent. iipseries.orgnih.gov The Doebner-von Miller reaction is a variation that condenses an aniline with an α,β-unsaturated carbonyl compound. fly-chem.comwikipedia.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org The mechanism for these reactions is considered complex and has been the subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov These methods are of great value for constructing the fundamental quinoline system. acs.org

The Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinoline (B1666331) derivatives. iipseries.org The process is a series of reactions that begins with the condensation of an aniline with an alkoxy methylenemalonic ester. wikipedia.org The resulting intermediate undergoes a thermal intramolecular cyclization, followed by saponification and decarboxylation, to yield the 4-hydroxyquinoline product. fly-chem.comwikipedia.org This reaction is particularly relevant for synthesizing quinolines that require a hydroxyl or subsequent amino group at the 4-position, making it an analogous pathway for producing precursors to compounds like 8-Fluoro-2,3-dimethylquinolin-4-amine. nih.gov

This broad category includes several key synthetic strategies, such as the Combes and Conrad-Limpach syntheses. The Combes synthesis utilizes the condensation of an aniline with a β-diketone, nih.govwikipedia.org while the Conrad-Limpach synthesis reacts anilines with β-ketoesters to produce 4-hydroxyquinolines. iipseries.orgjptcp.com

A direct and efficient synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670), the immediate precursor to the target amine's structural class, employs this type of condensation. In a documented procedure, 2-fluoroaniline (B146934) is reacted with ethyl 2-methylacetoacetate (B1246266). nih.gov The reaction uses polyphosphoric acid (PPA) as both the solvent and the acidic catalyst and is heated to achieve the cyclization, affording the product in high yield. nih.gov

Reactant 1Reactant 2Catalyst/SolventTemperatureProductYieldReference
2-FluoroanilineEthyl 2-methylacetoacetatePolyphosphoric Acid (PPA)150 °C8-Fluoro-2,3-dimethylquinolin-4-ol89.2% nih.gov

This table details the specific one-step synthesis of the key intermediate, 8-fluoro-2,3-dimethylquinolin-4-ol.

Modern and Green Chemistry Approaches

In response to the drawbacks of classical methods, such as harsh conditions and long reaction times, modern synthetic chemistry has focused on developing more efficient and environmentally friendly protocols. tandfonline.comtandfonline.comnih.gov These green approaches aim to reduce waste, energy consumption, and the use of hazardous substances. acs.orgtandfonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. tandfonline.combenthamdirect.com The use of microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes, while simultaneously increasing product yields and purity. tandfonline.comproquest.comacs.org This technique has been successfully applied to numerous classical quinoline syntheses, including the Friedländer and Gould-Jacobs reactions. proquest.comresearchgate.net For instance, a microwave-assisted Friedländer reaction can achieve completion in minutes with excellent yields, a stark contrast to the days and poor yields associated with its conventional counterpart. proquest.com This efficiency makes microwave synthesis a highly attractive option for the rapid construction of diverse quinoline derivatives. acs.orgingentaconnect.com

Synthesis MethodHeating MethodReaction TimeYieldKey AdvantageReference
Friedländer SynthesisConventionalSeveral DaysVery Poor- proquest.com
Friedländer SynthesisMicrowave (160 °C)5 MinutesExcellentRapid, high yield proquest.com
Gould-Jacobs ReactionConventionalSeveral HoursLow- researchgate.netablelab.eu
Gould-Jacobs ReactionMicrowave (250-300 °C)5-10 MinutesImprovedReduced time, better yield researchgate.netablelab.eu

This table provides a comparison of conventional heating versus microwave-assisted methods for classical quinoline syntheses, highlighting the improvements in efficiency.

Solvent-Free Methodologies

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile organic compounds. Several methods for quinoline synthesis have been adapted to operate under solvent-free conditions, often utilizing microwave irradiation or solid-supported catalysts to facilitate the reaction.

One prominent approach is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This reaction has been successfully performed under solvent-free conditions using catalysts such as caesium iodide under thermal conditions. Another green protocol involves the reaction of anilines and styrene oxide in the presence of Al₂O₃/MeSO₃H at room temperature, which provides rapid access to 3-arylquinolines in high yields without the need for a solvent nih.gov. Microwave-assisted solvent-free synthesis has also been reported as an efficient and environmentally friendly approach for preparing quinoline derivatives, offering short reaction times, high yields, and low energy consumption researchgate.netresearchgate.net.

While a specific solvent-free synthesis for this compound is not explicitly detailed in the reviewed literature, these established solvent-free protocols for quinoline synthesis could potentially be adapted. For instance, a solvent-free variation of the Combes synthesis, reacting 2-fluoroaniline with acetylacetone in the presence of a solid acid catalyst, could provide a greener route to the 8-fluoro-2,3-dimethylquinoline core.

Table 1: Examples of Solvent-Free Quinoline Synthesis

Reactants Catalyst/Conditions Product Type Yield Reference
Anilines, Styrene Oxide Al₂O₃/MeSO₃H, Room Temp. 3-Arylquinolines Good to Excellent nih.gov
2-Aminoacetophenone (B1585202), Ketones Caesium Iodide, Thermal Polysubstituted Quinolines Good

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Several MCRs are employed for the synthesis of the quinoline scaffold. The Doebner–von Miller reaction and the Combes synthesis are classical examples that can be considered multi-component approaches. More modern MCRs often utilize metal catalysts to achieve high efficiency and selectivity. For example, a titanium-catalyzed three-component coupling of anilines, alkynes, and an isocyanide can generate N-aryl-1,3-diimines, which then cyclize to form quinoline derivatives upon treatment with acid in a one-pot procedure nih.govacs.org. Lewis acids such as Yb(OTf)₃ and FeCl₃ have also been shown to mediate three-component reactions between aldehydes, amines, and alkynes to produce polysubstituted quinolines scielo.br.

For the synthesis of this compound, a hypothetical MCR could involve the reaction of 2-fluoroaniline, an acetaldehyde equivalent (for the 2-methyl group), a pyruvic acid derivative (for the 3-methyl and 4-substituents), and an ammonia source in a one-pot process. Such a strategy would offer a highly convergent route to the target molecule.

Table 2: Overview of Multi-Component Reactions for Quinoline Synthesis

Reaction Name/Type Reactants Catalyst/Mediator Key Features Reference
Titanium-Catalyzed Coupling Anilines, Alkynes, Isocyanides Titanium Catalyst, Acetic Acid One-pot procedure, forms diverse fused-ring systems. nih.govacs.org
Lewis Acid-Mediated Coupling Aldehydes, Amines, Alkynes Yb(OTf)₃ or FeCl₃ Good yields for 2,4,6-trisubstituted quinolines. scielo.br

Photo-Induced and Electrochemical Syntheses

Photo-induced and electrochemical reactions represent modern synthetic tools that offer unique reactivity under mild conditions, often avoiding the need for harsh reagents or high temperatures.

Photochemical Synthesis: Visible-light photocatalysis has emerged as a powerful method for quinoline synthesis. These reactions often proceed via radical pathways, enabling novel bond formations. For instance, a visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols can produce quinolines at room temperature using an organic dye as the photocatalyst organic-chemistry.org. The Povarov reaction, a [4+2] cycloaddition to form tetrahydroquinolines which can be oxidized to quinolines, has also been achieved under oxidant-free photocatalytic conditions nih.gov. While these methods provide routes to the quinoline core, their application to generate the specific substitution pattern of this compound would require appropriately substituted precursors. An efficient photocatalytic method has also been developed for the regioselective difluoroalkylation of 8-aminoquinolines at the C-5 position, demonstrating the utility of photochemistry in functionalizing the quinoline ring researchgate.net.

Electrochemical Synthesis: Electrochemical methods provide an alternative green approach, using electrical current to drive redox reactions. This strategy has been applied to the synthesis of tetrahydroquinoline derivatives through the electrochemical hydrocyanomethylation or hydrogenation of quinoline skeletons rsc.org. An electrochemical hydrogen atom transfer (HAT) strategy has been developed for the C(sp²)-H formylation of electron-deficient quinolines using methanol as the formyl source, demonstrating a transition-metal- and oxidant-free method for functionalization organic-chemistry.org. The electrochemical properties of various quinoline derivatives have been investigated, providing insights into their redox behavior which is crucial for designing electrosynthetic routes nih.govresearchgate.netnih.gov.

Nucleophilic Substitution and Annulation Strategies

Nucleophilic Aromatic Substitution on Quinoline Precursors

Nucleophilic aromatic substitution (SₙAr) is one of the most prevalent and direct methods for the synthesis of 4-aminoquinolines frontiersin.org. This strategy typically involves a two-step sequence starting from a 4-hydroxyquinoline precursor.

The synthesis of this compound can be efficiently achieved via this pathway, starting from the corresponding precursor, 8-fluoro-2,3-dimethylquinolin-4-ol.

Chlorination of the 4-hydroxyquinoline: The hydroxyl group at the C4 position is first converted into a better leaving group, typically a chlorine atom. This is commonly achieved by treating the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), often at reflux temperatures ucsf.edumdpi.com. This reaction yields the key intermediate, 4-chloro-8-fluoro-2,3-dimethylquinoline.

Amination of the 4-chloroquinoline (B167314): The resulting 4-chloroquinoline is then subjected to a nucleophilic aromatic substitution reaction with an amine source. The chlorine atom at the C4 position is highly activated towards nucleophilic attack. Reaction with ammonia, or an ammonia equivalent, displaces the chloride to furnish the final this compound.

This SₙAr reaction can be performed under various conditions. Conventional heating in solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is common nih.govplos.org. The reaction can be facilitated by the addition of a base, such as potassium carbonate or triethylamine, particularly when using amine salts nih.govplos.org. Microwave irradiation has also been employed to accelerate the reaction, significantly reducing reaction times from hours to minutes frontiersin.orgnih.gov. The choice of conditions depends on the nucleophilicity of the amine and the reactivity of the quinoline substrate nih.govresearchgate.net.

Table 3: Conditions for SₙAr Synthesis of 4-Aminoquinolines

Substrate Nucleophile Conditions Yield Reference
4,7-Dichloroquinoline Various Amines Microwave, DMSO, 140-180°C, 20-30 min 80-95% frontiersin.orgnih.gov
4,7-Dichloroquinoline Benzene-1,2-diamines Ultrasound 78-81% nih.gov
4-Chloroquinoline Amines Neat, Reflux --- nih.gov

Oxidative Annulation Techniques

Oxidative annulation represents a powerful and atom-economical strategy for constructing the quinoline ring system, often proceeding through transition-metal-catalyzed C-H bond activation mdpi.com. These methods build the heterocyclic ring by forming new C-C and C-N bonds in a single, oxidative process.

Various protocols have been developed, including:

Transition-Metal-Catalyzed Annulation: Catalysts based on rhodium, ruthenium, copper, and other metals can mediate the cyclization of anilines with partners like alkynes or alcohols mdpi.com. For example, anilines can react with aryl ketones and DMSO (acting as a methine equivalent) in a reaction promoted by K₂S₂O₈ to provide 4-arylquinolines organic-chemistry.org.

Metal-Free Oxidative Annulation: Some strategies avoid transition metals, using oxidants like iodine or relying on photocatalysis. Visible-light-mediated oxidative cyclization is a notable green approach that allows for the construction of the quinoline ring under mild conditions organic-chemistry.orgmdpi.com.

To apply this strategy to the synthesis of this compound, one could envision the oxidative annulation of 2-fluoroaniline with a suitable four-carbon synthon that would form the pyridine (B92270) ring with the required 2,3-dimethyl substitution pattern.

Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Metal catalysis plays a pivotal role in modern quinoline synthesis, enabling both the construction of the heterocyclic core (cyclization) and its subsequent functionalization (cross-coupling).

Metal-Catalyzed Cyclization: Numerous methods utilize transition metals like palladium, copper, rhodium, and cobalt to catalyze the intramolecular or intermolecular cyclization reactions that form the quinoline ring. For instance, a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions organic-chemistry.org. Another approach is the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines, which directly yields 4-aminoquinolines frontiersin.orgnih.gov. This method uses Pd(OAc)₂ with an oxidant like Cu(OAc)₂ to achieve the aromatization and C-N bond formation in one step frontiersin.orgnih.gov.

Metal-Catalyzed Cross-Coupling: Cross-coupling reactions are indispensable for introducing the 4-amino group, serving as a powerful alternative to traditional SₙAr. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly effective for forming C-N bonds. This reaction can couple 4-chloroquinolines with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand (e.g., BINAP, DavePhos) nih.govnih.govresearchgate.net. While highly effective, the conditions must be optimized to avoid side reactions, such as hydrodehalogenation of the starting material nih.gov. This method has been successfully applied to the amination of various dichloroquinolines, showing good yields and selectivity depending on the substrate and ligand used nih.govresearchgate.net. Copper-catalyzed Ullmann-type couplings have also been reported for the synthesis of 4-aminoquinolines frontiersin.orgnih.gov.

Table 4: Examples of Metal-Catalyzed Reactions for 4-Aminoquinoline (B48711) Synthesis

Reaction Type Substrate Reagent/Catalyst Product Reference
Dehydrogenative Aromatization 2,3-Dihydroquinolin-4(1H)-one Amine, Pd(OAc)₂, Cu(OAc)₂ 4-Aminoquinoline frontiersin.orgnih.gov
Buchwald-Hartwig Amination 4,8-Dichloroquinoline Adamantane-containing amines, Pd(dba)₂, BINAP/DavePhos 4-Amino-8-chloroquinoline nih.govresearchgate.net
Imidoylative Sonogashira/Cyclization 2-Iodoanilines Isocyanides, Terminal Alkynes, Pd(OAc)₂, Xantphos, CuBr 2-(Alkyl/aryl)-4-aminoquinolines frontiersin.orgnih.gov

Specific Synthetic Strategies for Fluoroquinolines Incorporating this compound Core

The construction of the this compound core is a targeted process that leverages established quinoline synthesis reactions, adapted to incorporate the specific substituents required. The strategic placement of the fluorine atom at the C-8 position significantly influences the electronic properties and biological activity of the resulting molecule.

The incorporation of a fluorine atom into the quinoline scaffold can be achieved through various synthetic methods. A common and efficient strategy is to begin the synthesis with a starting material that already contains the fluorine atom in the desired position. This approach ensures regiochemical control and avoids potentially harsh fluorination conditions on the assembled quinoline ring, which could lead to side reactions or require complex purification steps. For the synthesis of 8-fluoroquinolines, 2-fluoroaniline is a key and widely used precursor. The fluorine atom at the ortho position to the amino group in 2-fluoroaniline directs the cyclization reaction to form the quinoline with the fluorine atom at the 8-position.

Alternative methods for introducing fluorine into heterocyclic systems exist, such as nucleophilic aromatic substitution (SNAr) on a suitably activated quinoline precursor (e.g., with a nitro or chloro group at the 8-position) using a fluoride source, or electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI). However, for the specific synthesis of 8-fluoroquinolines, the use of a fluorinated aniline is often the most straightforward and high-yielding approach.

A direct and effective method for the synthesis of the 8-fluoro-2,3-dimethylquinolin-4-ol, a key intermediate for this compound, utilizes 2-fluoroaniline as the starting material. This pathway is a variation of the classic Conrad-Limpach quinoline synthesis.

The synthesis begins with the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate. This condensation is typically carried out in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA). The PPA serves as both a solvent and an acidic catalyst to promote the reaction. The mixture is heated to a high temperature, typically around 150°C, to drive the cyclization and formation of the quinoline ring system. Following the reaction, the mixture is cooled and neutralized to precipitate the product, 8-fluoro-2,3-dimethylquinolin-4-ol, which is then isolated by filtration. This one-pot reaction provides a high yield of the desired intermediate nih.gov.

The resulting 8-fluoro-2,3-dimethylquinolin-4-ol can then be converted to the target this compound. A common and effective method for this transformation is a two-step process. First, the 4-hydroxyl group is converted to a better leaving group, typically a chlorine atom, by treating the 8-fluoro-2,3-dimethylquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction yields 4-chloro-8-fluoro-2,3-dimethylquinoline.

In the second step, the 4-chloro derivative undergoes a nucleophilic aromatic substitution reaction with a suitable amine source, such as ammonia or an ammonium salt, to introduce the amino group at the C-4 position. This reaction is typically carried out in a solvent like phenol or under high pressure to afford this compound.

Synthetic Pathway to this compound
StepReactantsReagents/ConditionsProductYield
12-Fluoroaniline, Ethyl 2-methylacetoacetatePolyphosphoric acid (PPA), 150°C8-Fluoro-2,3-dimethylquinolin-4-ol89.2% nih.gov
28-Fluoro-2,3-dimethylquinolin-4-olPhosphorus oxychloride (POCl₃), Reflux4-Chloro-8-fluoro-2,3-dimethylquinoline-
34-Chloro-8-fluoro-2,3-dimethylquinolineAmmonia source (e.g., NH₄Cl), High temperature/pressureThis compound-

Further diversification of the this compound scaffold can be achieved by functionalization at various positions of the quinoline core. The existing substituents (fluoro at C-8, methyl at C-2 and C-3, and amino at C-4) influence the reactivity of the ring and direct subsequent modifications.

C-2 and C-3 Positions: The methyl groups at the C-2 and C-3 positions can potentially be functionalized, for example, through radical halogenation followed by nucleophilic substitution. However, these reactions can be challenging to control and may require specific and optimized conditions.

C-4 Position: The 4-amino group itself is a key site for functionalization. It can undergo a variety of reactions, including acylation to form amides, alkylation to form secondary and tertiary amines, and diazotization followed by substitution to introduce a range of other functional groups. These modifications can significantly alter the pharmacological properties of the molecule. For instance, the amino group can be reacted with various substituted benzoic acids in the presence of a condensing agent to form a series of amide derivatives.

C-8 Position: While the C-8 position is already substituted with a fluorine atom, in some cases, this fluorine can be displaced through nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups on the ring. However, the C-F bond is generally strong and requires harsh conditions for cleavage.

The table below summarizes potential functionalization reactions on the this compound core.

Potential Functionalization of the this compound Core
PositionReaction TypePotential ReagentsResulting Functional Group
C-4 (Amino group)AcylationAcid chlorides, AnhydridesAmide
C-4 (Amino group)AlkylationAlkyl halidesSecondary/Tertiary amine
C-4 (Amino group)Diazotization/SubstitutionNaNO₂, HX then Nu⁻-OH, -Cl, -Br, -CN, etc.
C-5, C-6, C-7Electrophilic Aromatic SubstitutionNitrating agents, Halogens-NO₂, -Cl, -Br

Structural Elucidation and Spectroscopic Characterization of 8 Fluoro 2,3 Dimethylquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen atomic frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to identify the number, environment, and connectivity of hydrogen atoms in the 8-Fluoro-2,3-dimethylquinolin-4-amine molecule. A hypothetical spectrum would be expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system, the protons of the two methyl groups at positions 2 and 3, and the protons of the amine group at position 4. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would provide critical information about the electronic environment and neighboring protons for each hydrogen atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

To complement the proton data, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their respective chemical environments. The spectrum would display signals for the carbons in the quinoline core, including those directly bonded to fluorine and nitrogen, as well as the two distinct methyl carbons. The significant electronegativity of the fluorine atom would be expected to induce characteristic chemical shifts and carbon-fluorine coupling constants (J-coupling) for nearby carbon atoms, which is a key feature in the analysis of fluorinated organic compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for confirming the elemental formula of a compound. For this compound (C₁₁H₁₁FN₂), HRMS would be used to measure the exact mass of the molecular ion to a high degree of precision (typically within 5 ppm). This accurate mass measurement would allow for the unambiguous confirmation of its elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amines without causing significant fragmentation. In ESI-MS analysis, this compound would typically be observed as a protonated molecule, [M+H]⁺. This technique is often coupled with high-resolution analyzers to provide accurate mass data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates volatile compounds before their detection by mass spectrometry. The analysis of amines by GC-MS can sometimes be challenging due to their basicity but is a standard method for identifying and quantifying such compounds in a mixture. For this compound, GC-MS would provide a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum of the molecule upon electron ionization. The resulting fragmentation pattern would offer valuable structural clues, showing characteristic losses of fragments such as methyl groups.

Infrared (IR) Spectroscopy

For 8-fluoro-3,4-dihydroisoquinoline (B12937770), characteristic absorption bands are observed at 2935 cm⁻¹ and 1620 cm⁻¹. mdpi.com The band at 2935 cm⁻¹ can be attributed to C-H stretching vibrations of the methyl and methylene (B1212753) groups. The absorption at 1620 cm⁻¹ is likely associated with the C=N stretching vibration within the quinoline ring system. mdpi.com

For this compound, one would expect to see similar characteristic peaks. The presence of the amino group at the 4-position would introduce N-H stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹. Furthermore, the C-F stretching vibration would be expected to appear in the region of 1000-1400 cm⁻¹, a characteristic feature of fluorinated aromatic compounds.

Functional GroupExpected Wavenumber (cm⁻¹)Reference Compound
C-H Stretch29358-fluoro-3,4-dihydroisoquinoline mdpi.com
C=N Stretch16208-fluoro-3,4-dihydroisoquinoline mdpi.com
N-H Stretch3300-3500General for primary amines
C-F Stretch1000-1400General for fluoroaromatic compounds

X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis

While the crystal structure of this compound has not been reported, the structure of a closely related derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate , has been determined by single-crystal X-ray diffraction. nih.gov This derivative provides a valuable model for understanding the structural features of the parent amine.

The analysis of the crystal structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate reveals key geometric parameters. nih.gov The quinoline ring system is essentially planar, as expected for an aromatic bicyclic system. The fluorine atom, being highly electronegative, influences the electron distribution and geometry of the benzene (B151609) ring to which it is attached.

The crystal data and structure refinement parameters for this derivative are summarized in the table below. nih.gov

ParameterValue
Empirical FormulaC₂₂H₂₂FNO₂
Formula Weight351.40
Crystal SystemTriclinic
Space GroupP-1
a/Å8.4459(10)
b/Å9.3834(11)
c/Å12.570(2)
α/°81.181(4)
β/°84.039(4)
γ/°74.529(4)
Volume/ų943.3(2)
Z2

The solid-state packing of fluorinated quinoline derivatives is governed by a variety of intermolecular interactions. In the crystal structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, a network of weak non-covalent interactions is expected to stabilize the crystal lattice. nih.gov

These interactions can include C-H···F and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic quinoline rings. The fluorine atom, with its high electronegativity, can participate in weak hydrogen bonding with nearby C-H groups, influencing the supramolecular assembly. The planar quinoline rings can stack in a parallel or anti-parallel fashion, contributing to the stability of the crystal packing through van der Waals forces. The study of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry and Theoretical Studies of 8 Fluoro 2,3 Dimethylquinolin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for the investigation of the electronic structure of many-body systems. Its application to 8-Fluoro-2,3-dimethylquinolin-4-amine allows for a detailed examination of its molecular properties.

The foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using DFT methods, typically with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound are calculated to correspond to a minimum on the potential energy surface.

The optimized structure reveals a nearly planar quinoline (B57606) ring system, with the fluorine atom causing slight puckering. The methyl and amine groups attached to the quinoline core also adopt specific orientations to minimize steric hindrance. The precise bond lengths and angles are crucial for understanding the molecule's stability and how it might interact with other molecules.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond/Angle Calculated Value
Bond Length C2-C3 1.38 Å
C3-C4 1.42 Å
C4-N10 1.37 Å
C8-F 1.36 Å
Bond Angle C2-C3-C4 120.5°
C3-C4-N10 122.1°
C7-C8-F 119.8°

Note: The values presented are hypothetical and representative of typical DFT calculations for similar structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is primarily localized on the electron-rich amino group and the quinoline ring, whereas the LUMO is distributed over the heterocyclic ring system. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO -5.89
LUMO -1.25

Note: The values presented are hypothetical and representative of typical DFT calculations for similar structures.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A lower hardness (or higher softness) indicates greater reactivity.

Electronegativity (χ) and Chemical Potential (μ) : These related terms describe the tendency of a molecule to attract electrons.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons.

These descriptors collectively suggest that this compound possesses a moderate level of reactivity, with the fluorine and amine substituents playing a significant role in modulating its electronic properties.

Table 3: Global Chemical Reactivity Descriptors of this compound

Descriptor Formula Calculated Value (eV)
Ionization Potential (I) -EHOMO 5.89
Electron Affinity (A) -ELUMO 1.25
Electronegativity (χ) (I+A)/2 3.57
Chemical Potential (μ) -(I+A)/2 -3.57
Chemical Hardness (η) (I-A)/2 2.32
Chemical Softness (S) 1/(2η) 0.216

Note: The values presented are hypothetical and representative of typical DFT calculations for similar structures.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

In the MEP map of this compound, the regions of negative potential (typically colored red) are concentrated around the nitrogen atom of the quinoline ring and the fluorine atom, indicating these are the most likely sites for electrophilic attack. Conversely, the regions of positive potential (colored blue) are located around the hydrogen atoms of the amine group, suggesting these are potential sites for nucleophilic attack.

DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of the molecule.

NMR Chemical Shifts : Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F can be performed. By comparing the calculated shifts with experimental data, the structural assignment of the molecule can be confirmed. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Absorption Spectra via TD-DFT : Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This involves calculating the excitation energies and oscillator strengths of electronic transitions. The predicted λmax can then be compared with experimental measurements to understand the electronic transitions occurring within the molecule.

Table 4: Predicted ¹⁹F NMR Chemical Shift and UV-Vis Absorption Maximum

Spectroscopic Property Predicted Value
¹⁹F NMR Chemical Shift (relative to CFCl₃) -115 ppm

Note: The values presented are hypothetical and representative of typical DFT calculations and experimental data for similar structures.

Theoretical calculations can provide valuable insights into reaction mechanisms, such as isotope exchange. For this compound, DFT can be used to model the mechanism of hydrogen-deuterium (H/D) exchange at the amine group or on the aromatic ring. By calculating the energies of transition states and intermediates along possible reaction pathways, the most favorable mechanism can be determined. This can reveal, for instance, whether the exchange proceeds via an acid-catalyzed or base-catalyzed pathway and can identify the most labile protons in the molecule. Such studies are crucial for designing deuterated analogs for use as internal standards or in mechanistic studies.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. These methods, ranging from less computationally intensive semi-empirical methods to more rigorous ab initio calculations, offer a detailed understanding of molecular orbitals, charge distribution, and reactivity.

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, serve as a rapid means to assess the electronic properties of molecules like this compound. While not as precise as higher-level theories, they are useful for initial screenings of large sets of compounds or for providing a preliminary understanding of molecular geometry and electronic distribution. For quinoline derivatives, these methods can predict properties such as dipole moments and heats of formation, offering a first glimpse into their chemical behavior.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a more accurate description of molecular systems.

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. For this compound, Hartree-Fock calculations, often with basis sets like 3-21G or 6-31G*, can be employed to determine its equilibrium conformation and ground-state energy. nih.gov These calculations are instrumental in understanding the fundamental electronic structure.

Møller-Plesset (MP) Perturbation Theory: To account for electron correlation, which is neglected in the Hartree-Fock approximation, Møller-Plesset perturbation theory is often applied. MP2, the second-order correction, is a widely used method that offers a good balance between accuracy and computational cost for calculating the correlation energy of molecules. wikipedia.orgnumberanalytics.comq-chem.com It improves upon the Hartree-Fock method by considering the effects of electron-electron interactions more explicitly. wikipedia.org Systematic studies have shown that MP theory is not necessarily a convergent theory at high orders, and its performance can depend on the chemical system and basis set. wikipedia.org For smaller systems, MP3 and MP4 calculations are also feasible and are implemented in many computational chemistry codes. wikipedia.orgq-chem.com The application of MP2 or higher-order MP methods to this compound would yield more accurate predictions of its energy and properties compared to Hartree-Fock theory alone. wustl.edu

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods are pivotal in modern SAR investigations. For quinoline derivatives, SAR studies have revealed that substitutions at various positions on the quinoline ring can significantly impact their biological effects. For instance, in a series of novel 1,2,3-triazole-8-quinolinol hybrids, it was found that introducing electron-donating substituents at the 4-position of the 1,2,3-triazole ring was important for antibacterial activity. nih.govresearchgate.net Similarly, for certain quinazoline (B50416) derivatives, halogen substitutions on the terminal phenyl ring and the presence of a fluorine atom on the quinazoline scaffold were shown to enhance inhibitory activity against specific kinases. nih.gov These insights are often derived from a combination of synthesis, biological testing, and computational analysis, where theoretical descriptors help to rationalize the observed activities.

Table 1: Illustrative Computational Descriptors for SAR Studies

Descriptor CategorySpecific DescriptorsRelevance to SAR
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesReactivity, Polarity, Electrostatic interactions
Steric Molecular volume, Surface area, Principal moments of inertiaSize and shape complementarity with binding sites
Lipophilic LogP, Polar surface area (PSA)Membrane permeability, Bioavailability
Topological Connectivity indices, Shape indicesOverall molecular architecture

This table is for illustrative purposes and the specific descriptors would be calculated for this compound in an actual study.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is crucial for understanding the mechanism of action of potential drug candidates. For quinoline derivatives, docking studies have been extensively used to investigate their interactions with various biological targets, including enzymes and DNA. nih.govresearchgate.netnih.gov

In a typical docking protocol, the 3D structure of this compound would be generated and its energy minimized. researchgate.net This ligand would then be docked into the active site of a target protein. The results are often evaluated based on a scoring function that estimates the binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net For example, docking studies on quinoline-4-carboxamide derivatives against phosphoinositide-dependent protein kinase-1 (PDK1) revealed binding energies that correlated with their inhibitory activity. nih.gov Analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket, providing a rationale for the compound's activity and selectivity. nih.govresearchgate.net

A detailed analysis of the non-covalent interactions between a ligand and its target is essential for understanding the determinants of binding affinity and specificity. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, halogen bonds, and various π-system interactions, play a critical role in molecular recognition. nih.govnih.gov

For this compound, the following interactions could be significant in a protein-ligand complex:

Hydrogen Bonding: The primary amine group (-NH2) at the 4-position and the nitrogen atom within the quinoline ring can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The methyl groups at positions 2 and 3, as well as the aromatic quinoline core, can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Halogen Bonding: The fluorine atom at the 8-position can participate in halogen bonding, an often underappreciated but significant non-covalent interaction. nih.gov

Pi-Stacking and Pi-Alkyl Interactions: The aromatic quinoline ring system can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov Additionally, π-alkyl interactions can occur between the quinoline ring and alkyl side chains of amino acids.

Computational tools such as Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions in real space, providing a more comprehensive picture of the binding mode. nih.gov Molecular dynamics simulations further complement this analysis by exploring the conformational flexibility of the ligand and protein, and the stability of their interactions over time. nih.govnih.govmdpi.com

Table 2: Potential Molecular Interactions of this compound

Interaction TypeFunctional Group(s) InvolvedPotential Interacting Partners in a Protein
Hydrogen Bond (Donor)4-amino groupAspartate, Glutamate, Serine, Threonine
Hydrogen Bond (Acceptor)Quinoline nitrogenSerine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrophobic2,3-dimethyl groups, quinoline ringAlanine, Valine, Leucine, Isoleucine, Phenylalanine
Halogen Bond8-fluoro groupCarbonyl oxygen of the peptide backbone, electron-rich atoms
π-π StackingQuinoline ringPhenylalanine, Tyrosine, Tryptophan
π-AlkylQuinoline ringAlanine, Valine, Leucine, Isoleucine

Chemical Reactivity and Reaction Mechanisms of 8 Fluoro 2,3 Dimethylquinolin 4 Amine

Electrophilic Aromatic Substitution Reactions

The quinoline (B57606) ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino group at the C-4 position and the methyl groups at C-2 and C-3 significantly enhances the electron density of the carbocyclic ring, making it more susceptible to electrophilic attack. The fluorine atom at the C-8 position, being an electron-withdrawing group, will have a deactivating effect on the benzene ring portion of the quinoline nucleus. The directing influence of the substituents will determine the position of substitution. The amino group is a powerful ortho-, para-director, while the methyl groups are also ortho-, para-directing. The fluorine atom is an ortho-, para-director but deactivating. Therefore, electrophilic substitution is most likely to occur at the C-5 and C-7 positions, influenced by the strong activating effect of the 4-amino group.

Nucleophilic Substitution Reactions (e.g., at C-4 position)

The 4-aminoquinoline (B48711) scaffold is a cornerstone in the synthesis of numerous biologically active compounds, often assembled through nucleophilic aromatic substitution (SNAr) reactions. nih.gov Typically, a 4-chloroquinoline (B167314) is reacted with a suitable amine to furnish the corresponding 4-aminoquinoline derivative. nih.gov In the case of 8-Fluoro-2,3-dimethylquinolin-4-amine, the amino group itself can be displaced by a strong nucleophile under harsh reaction conditions, although this is less common. More prevalent are reactions involving the derivatization of the amino group. The presence of a halogen at other positions on the quinoline ring can also be a site for nucleophilic substitution. evitachem.com

The general mechanism for SNAr at the C-4 position involves the attack of a nucleophile on the carbon atom, leading to the formation of a Meisenheimer complex, followed by the departure of the leaving group (e.g., a halide). The rate of this reaction is influenced by the nature of the leaving group, the nucleophile, and the solvent.

Influence of the Fluorine Atom on Reactivity and Electronic Distribution

The fluorine atom at the C-8 position exerts a significant influence on the molecule's reactivity and electronic properties. cymitquimica.com As the most electronegative element, fluorine withdraws electron density from the quinoline ring through the sigma bond (inductive effect), which generally deactivates the ring towards electrophilic attack and can influence the pKa of the molecule. youtube.com This electron-withdrawing nature can also affect the molecule's solubility, lipophilicity, and ability to form intermolecular interactions. evitachem.com

Conversely, through resonance, the lone pairs on the fluorine atom can donate electron density to the aromatic system (mesomeric effect), although this effect is generally weaker than its inductive effect. The net result is a modification of the electron distribution across the entire quinoline system. cymitquimica.com This altered electronic landscape can impact the binding affinity of the molecule to biological targets and its metabolic stability. cymitquimica.comnih.gov

Reaction Kinetics and Mechanistic Pathways

Detailed kinetic studies on this compound are not extensively reported in the public domain. However, the kinetics of related 4-aminoquinoline reactions provide valuable insights. The rate of nucleophilic substitution at the C-4 position is dependent on the concentration of both the quinoline substrate and the nucleophile, characteristic of a second-order reaction. nih.gov The reaction mechanism often proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) pathway. nih.gov

The mechanistic pathways for the degradation of fluoroquinolones, a broader class of compounds to which this compound belongs, have been investigated. nih.govmdpi.com These studies, often employing advanced oxidation processes, reveal that degradation can occur through various pathways, including cleavage of the piperazine (B1678402) ring (if present), defluorination, and hydroxylation. nih.govmdpi.com Density functional theory (DFT) calculations are often used to elucidate the bond dissociation energies and predict the most likely degradation pathways. mdpi.com

Derivatization Reactions at the Amino Group

The amino group at the C-4 position is a key site for derivatization, allowing for the synthesis of a wide array of analogs with diverse biological activities. wikipedia.org This primary amine can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. The diethylaminoethyl side chain in chloroquine (B1663885) is a classic example of such a modification. youtube.com

Schiff Base Formation: Condensation with aldehydes or ketones to form imines. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These derivatization reactions are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the parent compound. acs.org

General Chemical Stability and Degradation Pathways

Fluoroquinolones, as a class, are known for their relative stability, which contributes to their persistence in the environment. nih.gov However, they are susceptible to degradation under certain conditions. The primary degradation pathways for fluoroquinolones often involve:

Photodegradation: Exposure to ultraviolet (UV) light can lead to the cleavage of the quinolone ring and other structural modifications.

Oxidative Degradation: Advanced oxidation processes (AOPs) utilizing hydroxyl radicals can effectively degrade fluoroquinolones. nih.govmdpi.commdpi.com Common degradation pathways include hydroxylation of the quinoline ring, cleavage of side chains, and defluorination. nih.govmdpi.com

Microbial Degradation: Certain microorganisms are capable of metabolizing fluoroquinolones, leading to their biotransformation and degradation. nih.govmdpi.comfrontiersin.org

The specific degradation pathway for this compound would depend on the environmental conditions. The presence of the fluorine atom can influence the rate and pathway of degradation.

Structure Property Relationships and Molecular Design Principles for 8 Fluoro 2,3 Dimethylquinolin 4 Amine Analogs

Influence of Substituents on Molecular and Electronic Properties

The introduction of various chemical groups (substituents) to the 8-Fluoro-2,3-dimethylquinolin-4-amine scaffold profoundly impacts its molecular and electronic characteristics. The fluorine atom at the 8-position is particularly significant due to its high electronegativity and small size. This substitution can significantly alter properties like lipophilicity, water solubility, and metabolic stability.

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, plays a critical role. In a study of related 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, it was observed that substituents on the benzoate (B1203000) ring influenced the compound's antifungal activity. nih.gov For instance, analogs with electron-donating groups (like tert-butyl, methoxy, methyl, and isopropyl) at the 4-position of the benzene (B151609) ring generally exhibited better activity. nih.gov Conversely, the presence of electron-withdrawing groups at the same position tended to result in lower activity. nih.gov An exception was a fluorine substituent, which, despite being electron-withdrawing, may have a unique influence. nih.gov This suggests that the electronic distribution across the molecule is a key determinant of its function.

General principles of fluorine substitution in heterocyclic amines support these observations. The introduction of fluoroalkyl groups can have complex but predictable effects on a compound's acidity/basicity (pKa), lipophilicity (LogP), and aqueous solubility. Amine basicity, for example, tends to change in a monotonic fashion depending on the pattern of fluorination. The effect of fluorine on lipophilicity is often defined by how it modulates the electronic distribution at neighboring atoms.

The table below, derived from research on 8-fluoro-2,3-dimethylquinolin-4-yl benzoate analogs, illustrates the impact of different substituents on antifungal activity against Sclerotinia sclerotiorum, which correlates with the electronic properties they impart.

Compound IDSubstituent on Benzoate Ring (Position 4)Electronic EffectAntifungal Activity (%)
2b 4-tert-butylElectron-donating>80
2e 4-fluoroElectron-withdrawing>80
2f 2,4-difluoroElectron-withdrawing>80
2g 4-methoxyElectron-donating~65
2j 4-methylElectron-donating~75
2k 3-chloroElectron-withdrawing>80
2n 4-isopropylElectron-donating>80

Data sourced from a study on the antifungal activity of fluorinated quinoline (B57606) analogs. nih.gov The activity percentages are approximate ranges based on the reported findings.

Conformational Analysis and Flexibility of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine (B92270) ring, is a relatively rigid and planar structure. This rigidity is a crucial aspect of its molecular architecture. The conformation, or three-dimensional shape, of its analogs is largely determined by the nature and orientation of its substituents.

X-ray single-crystal diffraction analysis of an analog, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, provides precise insights into the scaffold's geometry. nih.gov Such studies confirm the planarity of the fused bicyclic quinoline core. The bond lengths and angles within the quinoline ring are consistent with its aromatic character. For example, within a related quinoline derivative, the C-C distances in the benzene portion of the scaffold are moderately 1.41Å, and the C-C(N)-C angles range from 116.62(9)° to 122.06(9)°. nih.gov

Stereochemical Considerations in Molecular Design (if applicable)

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the design of many biologically active molecules. For the parent compound, this compound, there are no chiral centers, meaning it does not exist as non-superimposable mirror images (enantiomers). Therefore, stereochemical considerations are not directly applicable to the core molecule itself.

However, this changes if substituents that contain chiral centers are introduced during the design of new analogs. For instance, if a side chain containing a stereocenter were attached to the 4-amino group, it would result in a pair of diastereomers. It is common for different stereoisomers of a compound to have vastly different biological activities.

Design Strategies for Modulating Specific Chemical Properties

The design of new analogs of this compound with tailored chemical properties involves strategic modifications to the molecular structure. These strategies are guided by the structure-property relationships discussed previously.

A primary strategy involves the modification of substituents on the quinoline ring and its amino group . To alter electronic properties, chemists can introduce electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halogens, nitro groups). As seen in related quinazoline (B50416) inhibitors, adding a fluorine atom to the core scaffold can have a significant impact on binding interactions. researchgate.netnih.gov This is often done to enhance interactions with biological targets or to modify the molecule's pKa.

Another key strategy focuses on adjusting lipophilicity . Lipophilicity is a critical property that affects how a molecule behaves in biological systems, including its absorption and distribution. To increase lipophilicity, which can sometimes correlate with improved activity, lipophilic fragments like alkyl or aryl groups can be introduced. acs.org For example, a study on antifungal quinoline analogs demonstrated that attaching various substituted benzoic acids to the 4-position was a viable strategy to modulate activity, with lipophilic groups like tert-butyl showing promise. nih.gov

Structural simplification or elaboration is also a common design tactic. In the development of related kinase inhibitors, researchers have simplified complex lead compounds by removing large aliphatic chains and replacing parts of the scaffold with bioisosteres (chemical groups with similar physical or chemical properties) to improve selectivity and reduce off-target effects. researchgate.netnih.gov Conversely, building upon the core scaffold by adding new functional groups can introduce new interaction points or functionalities. These rational design approaches allow for the fine-tuning of a compound's chemical properties to achieve a desired profile.

Applications of 8 Fluoro 2,3 Dimethylquinolin 4 Amine As a Chemical Scaffold and Probe in Research

Utility in Synthetic Organic Chemistry

8-Fluoro-2,3-dimethylquinolin-4-amine serves as a versatile heterocyclic building block in synthetic organic chemistry. bldpharm.comossila.com Its structure contains multiple reactive sites that can be selectively modified to create a diverse library of new compounds. The primary utility of this compound stems from the reactivity of the 4-amino group and the quinoline (B57606) ring system itself.

The amino group at the 4-position is a key functional handle that can participate in a wide array of chemical transformations. It can be acylated, alkylated, or used in coupling reactions to introduce new substituents and build more complex molecular architectures. For instance, the amine can be converted into an amide or an ester linkage, as demonstrated in the synthesis of novel fluorinated quinoline analogs. nih.gov In one such study, the corresponding 4-hydroxy derivative, accessible from the 4-amine, was reacted with various substituted benzoic acids to form a series of ester derivatives. nih.gov This highlights the compound's role as a scaffold that allows for systematic structural modifications to explore structure-activity relationships. The presence of the fluorine atom also influences the electronic properties of the quinoline ring, which can affect the reactivity and metabolic stability of the resulting derivatives. nih.gov

Role as a Precursor for Advanced Chemical Entities

Building upon its utility in synthesis, this compound is a valuable precursor for creating advanced chemical entities with specific biological or chemical functions. Its core structure is found within molecules designed for applications in agrochemicals and potentially other fields.

A prominent example is its connection to the fungicide Tebufloquin. herts.ac.ukherts.ac.uk Tebufloquin, chemically known as 6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl acetate, is a quinoline fungicide used to control rice blast and other plant diseases. herts.ac.ukherts.ac.uk The core scaffold of Tebufloquin is 8-fluoro-2,3-dimethylquinoline, making this compound a direct and crucial precursor in its synthetic pathway. The synthesis involves the conversion of the 4-amine to a 4-hydroxy group, followed by esterification.

Furthermore, research has explicitly utilized the 8-fluoro-2,3-dimethylquinolin-4-yl core to develop new molecules with potential antifungal properties. A study detailed the synthesis of a series of novel fluorinated quinoline analogs using a closely related structure as the lead compound. nih.gov Several of these new derivatives exhibited significant activity against plant pathogenic fungi like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov

Table 1: Antifungal Activity of Synthesized Quinoline Derivatives

Compound Substituent at 4-position Activity against S. sclerotiorum (>80%) Activity against R. solani (>80%)
2b 4-(tert-butyl)benzoate Yes No
2e 2,4-dichlorobenzoate Yes No
2f 2,6-difluorobenzoate Yes No
2g 2-chloro-4-fluorobenzoate No Yes
2k 3-methylbenzoate Yes No
2n 4-isopropylbenzoate Yes No

Data sourced from a study on the antifungal activity of novel fluorinated quinoline analogs. nih.gov

This demonstrates the role of the this compound scaffold as a foundational element for the discovery of advanced and biologically active chemical entities.

Potential Applications in Material Science

While direct applications of this compound in material science are not extensively documented, the broader class of fluorinated quinoline derivatives shows significant promise in this field. ossila.com These compounds are recognized as useful building blocks for functional materials due to their unique electronic and photophysical properties. ossila.com

Based on the characteristics of related compounds, this compound could potentially be used in several areas:

Polymer Chemistry: The amine functionality provides a reactive site for incorporation into polymer chains, either as a monomer or as a modifying agent. The rigidity of the quinoline ring and the electronegativity of the fluorine atom could impart desirable thermal stability and specific electronic properties to the resulting polymer.

Dyes and Sensors: Quinoline derivatives can be highly fluorescent. ossila.com The this compound scaffold could serve as the core chromophore in novel fluorescent dyes. Moreover, related brominated quinoline building blocks have been used to enhance the fluorescent signal in electrochemical sensors, suggesting that this compound could be functionalized to act as a chemosensor, where binding to a target analyte would modulate its fluorescent properties. ossila.com

Organic Electronics: The electron-deficient nature of the fluorinated quinoline ring system makes it a candidate for use in organic electronic materials, such as in the development of n-type semiconductors for organic thin-film transistors (OTFTs) or as components in dye-sensitized solar cells (DSSCs). ossila.com

Development of Chemical Probes and Tools for Scientific Investigation

The unique structural features of this compound make it an attractive candidate for the development of specialized chemical probes and tools to investigate biological and chemical systems.

The quinoline ring system is inherently fluorescent, a property that can be harnessed to create molecular probes. The fluorescence of the this compound core can be influenced by its chemical environment and by substituents attached to it. The amine group at the 4-position is a particularly useful site for modification, allowing for the attachment of recognition moieties (e.g., ligands that bind to a specific protein) or environmentally sensitive groups.

A probe based on this scaffold could be designed to "turn on" or shift its fluorescence wavelength upon binding to a specific metal ion, protein, or nucleic acid sequence. This would enable researchers to visualize the localization and concentration of these targets within cells or other complex systems using fluorescence microscopy. Related quinoline structures have been investigated for their utility in enhancing fluorescent signals, underscoring the potential of this chemical class in probe development. ossila.com

The presence of a fluorine atom at the 8-position is a significant advantage for isotopic labeling studies, particularly for use in Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique that requires a molecule to be labeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F).

The C-F bond on the aromatic ring of this compound makes it a suitable candidate for radiolabeling via nucleophilic aromatic substitution. A precursor molecule could be synthesized where the fluorine is replaced by a good leaving group (e.g., a nitro group or a trimethylammonium salt), which can then be displaced by [¹⁸F]fluoride ion to produce the ¹⁸F-labeled version of the target compound or its derivatives. nih.gov

Table 2: Isotopic Labeling Potential

Isotope Half-life Labeling Method Research Application
Fluorine-18 (¹⁸F) ~110 minutes Nucleophilic Aromatic Substitution Positron Emission Tomography (PET) Imaging

This table illustrates the potential application of isotopic labeling based on the principles of ¹⁸F radiochemistry. nih.gov

Once radiolabeled, derivatives of this compound could be used as PET tracers to study drug pharmacokinetics, visualize the location of specific drug targets (like enzymes or receptors) in the body, or investigate disease processes at the molecular level. nih.gov

Advanced Research Directions and Challenges for 8 Fluoro 2,3 Dimethylquinolin 4 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the core structure of fluorinated quinolines is a critical area of research, with an increasing emphasis on efficiency and sustainability. Traditional methods are being refined and new strategies are being developed to improve yields, reduce steps, and utilize more environmentally benign reagents.

One prominent approach involves the one-step synthesis of the quinoline (B57606) ring. For instance, the reaction of 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate (B1246266) using polyphosphoric acid (PPA) as both a solvent and an acidic catalyst provides a direct route to the 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) intermediate. nih.gov This method is efficient, yielding the quinolin-4-ol precursor in high yield (89.2%). nih.gov Subsequent functionalization, such as esterification of the 4-hydroxy group, can be achieved using condensing agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) and 4-Dimethylaminopyridine (DMAP). nih.gov

Alternative strategies for constructing related fluorinated heterocyclic systems have also been explored. For example, a facile synthesis of 3-fluoro-6-methoxyquinoline (B1245202) was achieved by reacting p-Anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by hydrogenolysis. researchgate.net Another powerful technique is the use of directed ortho-lithiation. This has been successfully applied to the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770), a related heterocyclic structure, which serves as a versatile intermediate for further transformations. mdpi.comnih.gov Such lithiation-based methods offer a high degree of regioselectivity for introducing substituents onto the aromatic ring.

For creating diverse libraries of compounds, modern cross-coupling and substitution reactions are invaluable. Functionalization of chlorinated fluoro-quinoline precursors using Suzuki cross-coupling or nucleophilic aromatic substitution (SNAr) processes allows for the rapid introduction of a wide range of substituents in high yields. researchgate.net These methodologies represent a significant advance over classical methods, offering greater scope and milder reaction conditions.

Table 1: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1)

ReactantsReagents/SolventProductYieldMelting Point
2-Fluoroaniline, Ethyl 2-methylacetoacetatePolyphosphoric acid (PPA)8-Fluoro-2,3-dimethylquinolin-4-ol89.2%230–231 °C

Data sourced from a study on the synthesis of novel fluorinated quinoline analogs. nih.gov

In-depth Theoretical Characterization of Reaction Intermediates and Transition States

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts. The in-depth theoretical characterization of reaction intermediates and transition states through computational chemistry provides insights that are often difficult to obtain experimentally. For the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-amine and its derivatives, several key mechanistic pathways warrant theoretical investigation.

In the PPA-catalyzed cyclization to form the quinoline ring, the reaction likely proceeds through a series of electrophilic aromatic substitution and condensation steps. Theoretical modeling could elucidate the structure of key intermediates, such as acylated anilines and the subsequent cyclized carbocationic species, and calculate the activation energies for the transition states involved in the ring-closing and dehydration steps.

Similarly, for functionalization reactions like the fluorine-amine exchange reported for the related 8-fluoro-3,4-dihydroisoquinoline, a nucleophilic aromatic substitution (SNAr) mechanism is expected. mdpi.com Computational studies could model the formation of the Meisenheimer complex, the key intermediate in this pathway, and analyze the influence of the fluorine atom and the quinoline nitrogen on the reaction barrier. Understanding the energy profile of this reaction is essential for predicting the feasibility of introducing various amine nucleophiles.

For transition-metal-catalyzed reactions like Suzuki cross-coupling, density functional theory (DFT) calculations can be used to map out the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. Such studies can help in selecting the optimal catalyst, ligand, and reaction conditions to maximize the efficiency of C-C bond formation on the quinoline scaffold. While specific computational studies on this compound are not widely published, the principles from related systems provide a clear roadmap for future theoretical investigations.

Exploration of Unconventional Reactivity Patterns for Functionalization

Moving beyond standard synthetic transformations, the exploration of unconventional reactivity patterns is key to unlocking novel chemical space and creating derivatives with unique properties. For the this compound core, several avenues for advanced functionalization exist.

One significant transformation is the selective substitution of the fluorine atom. The C-F bond is typically strong, but its reactivity can be enhanced by the electronic properties of the heterocyclic ring. As demonstrated in the analogous 8-fluoro-3,4-dihydroisoquinoline system, the C=N double bond activates the fluorine atom toward nucleophilic substitution by amines. mdpi.comnih.gov This fluorine-amine exchange provides a direct route to 8-amino derivatives, which can serve as versatile building blocks for further diversification. mdpi.comresearchgate.net

The quinoline ring itself offers multiple sites for functionalization. The development of regioselective C-H activation/functionalization methods would be a significant advance, allowing for the direct introduction of substituents without the need for pre-functionalized starting materials. This approach aligns with the principles of atom economy and sustainable chemistry.

Furthermore, the existing methyl groups at the C2 and C3 positions could be targeted for functionalization. For example, radical-based reactions or oxidation could be explored to introduce hydroxyl or other functional groups, creating new points of attachment for further chemical modification. The reduction of the quinoline core to its dihydro- or tetrahydro-quinoline congeners also presents a strategy for creating scaffolds with different three-dimensional shapes and biological activities. mdpi.comresearchgate.net The application of multicomponent reactions, such as the Betti or Mannich reactions on related quinoline systems, highlights another strategy to rapidly increase molecular diversity from simple starting materials. mdpi.com

Computational Design and Predictive Modeling for Enhanced Molecular Properties

The integration of computational chemistry into the design-synthesize-test cycle can dramatically accelerate the discovery of molecules with desired properties. For this compound, predictive modeling and computational design can guide the synthesis of analogs with enhanced biological activity or improved physicochemical profiles.

A powerful approach for property prediction is the use of machine learning models trained on large chemical datasets. One such method involves converting molecular structures into a Molecular Topographic Map (MTM), a 2D representation that can be used as input for a convolutional neural network (CNN). nih.gov This technique has proven effective for predicting a variety of molecular properties, such as lipophilicity (logD), absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov By generating hypothetical derivatives of this compound and using a trained MTM-CNN model, researchers can prioritize the synthesis of compounds with the most promising predicted profiles.

Molecular docking is another essential computational tool, particularly in drug discovery. This technique predicts the preferred orientation of a molecule when bound to a target protein. For example, in a study on related quinazoline (B50416) inhibitors of Aurora A kinase, molecular docking was used to explore the binding modes of the compounds within the enzyme's active site, revealing key interactions with amino acid residues. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors. By identifying a relevant biological target for the 8-fluoro-2,3-dimethylquinoline scaffold, docking simulations could guide the modification of the amine substituent or other positions on the ring to optimize interactions and improve efficacy.

The prediction of fundamental physicochemical properties is also crucial. Computational tools can accurately calculate properties such as molecular weight, polar surface area, and collision cross-section, which are important for assessing a compound's potential as a drug candidate. nih.govuni.lu

Table 2: Computed Properties for 8-Fluoro-2,3-dimethylquinoline

PropertyValueReference
Molecular FormulaC₁₁H₁₀FN nih.gov
Molecular Weight175.20 g/mol nih.gov
XLogP3-AA3.1 nih.gov
Topological Polar Surface Area12.9 Ų nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov

These properties are for the parent compound 8-Fluoro-2,3-dimethylquinoline, not the 4-amine derivative. Data sourced from PubChem. nih.gov

Q & A

Q. What factorial design approaches optimize reaction conditions for scaled synthesis?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Vary temperature, solvent ratio, and catalyst loading to identify optimal conditions (e.g., 100°C, 1:3 substrate/amine ratio) .
  • Taguchi Design : Prioritize critical factors (e.g., solvent purity > reaction time) to minimize variability in yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.